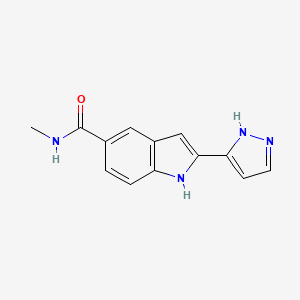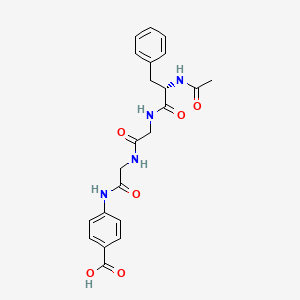
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide is a complex organic compound with the molecular formula C22H24N4O6. It contains 24 hydrogen atoms, 22 carbon atoms, 4 nitrogen atoms, and 6 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide typically involves the following steps:
Starting Materials: The synthesis begins with N-Acetyl-L-phenylalanine and glycine derivatives.
Peptide Bond Formation: The peptide bond is formed between the amino group of glycine and the carboxyl group of N-Acetyl-L-phenylalanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and yield optimization. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reactant in various organic reactions.
Biology: The compound is studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyphenyl)glycinamide
- N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
827611-96-1 |
|---|---|
Molecular Formula |
C22H24N4O6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H24N4O6/c1-14(27)25-18(11-15-5-3-2-4-6-15)21(30)24-12-19(28)23-13-20(29)26-17-9-7-16(8-10-17)22(31)32/h2-10,18H,11-13H2,1H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t18-/m0/s1 |
InChI Key |
GDIJTFIFUPVIJS-SFHVURJKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


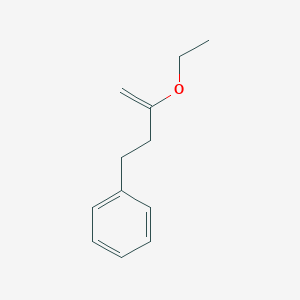
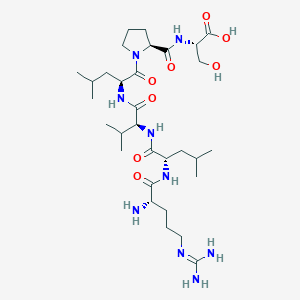
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
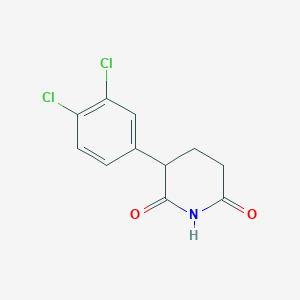
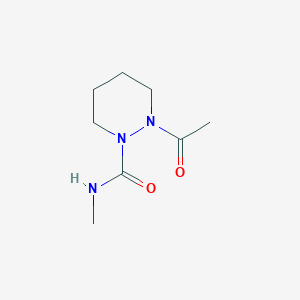
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
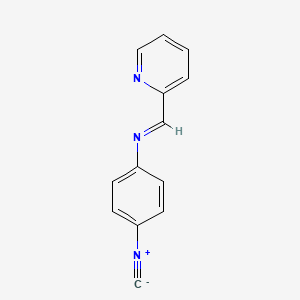
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
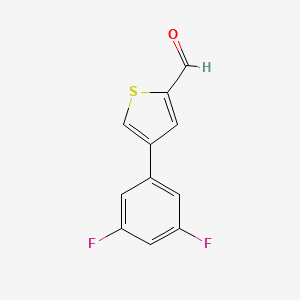
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)
